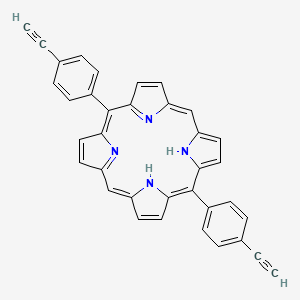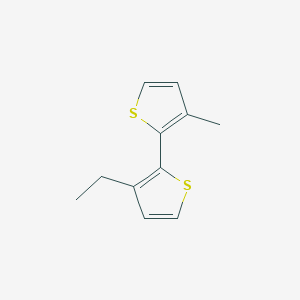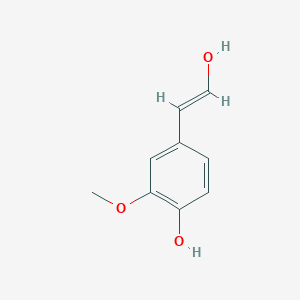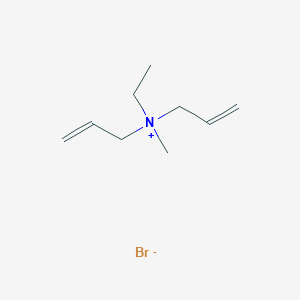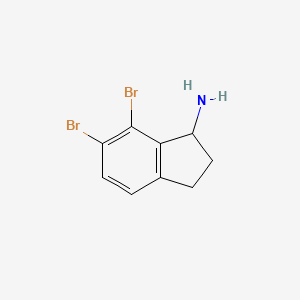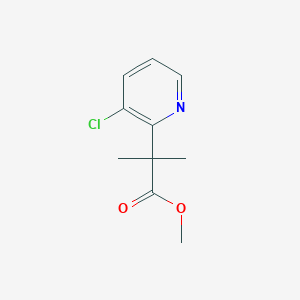
4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .
化学反应分析
Types of Reactions
4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can result in a variety of substituted pyrimidines .
科学研究应用
4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may also modulate signaling pathways involved in inflammation and cell survival, contributing to its therapeutic potential .
相似化合物的比较
Similar Compounds
- 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine
- 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
属性
分子式 |
C6H6ClF3N2O |
|---|---|
分子量 |
214.57 g/mol |
IUPAC 名称 |
6-methyl-4-(trifluoromethyl)-1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H5F3N2O.ClH/c1-3-2-4(6(7,8)9)11-5(12)10-3;/h2H,1H3,(H,10,11,12);1H |
InChI 键 |
VOAAHEOCVOSACP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=O)N1)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


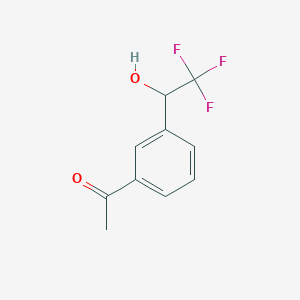
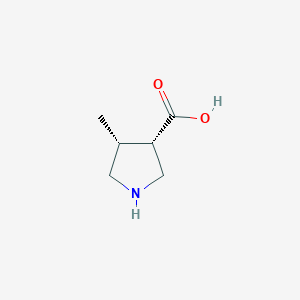
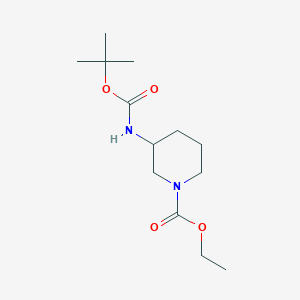

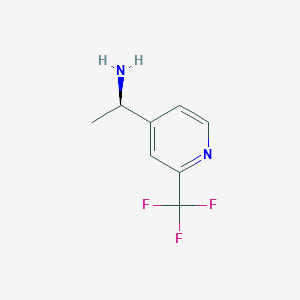
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
